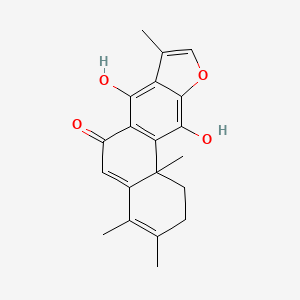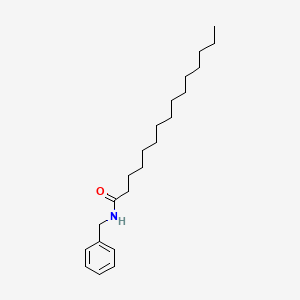
5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride
Overview
Description
5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride, also known as 5-BPP, is a heterocyclic compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 284.7 g/mol. 5-BPP has been used in a variety of research applications, including synthesis and drug discovery.
Scientific Research Applications
Anticancer Potential
5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride has been explored for its potential in cancer research. It is used in the synthesis of derivatives that show promise as anticancer agents. For instance, derivatives of 5-hydroxy-6-bromo-7-amino and 5,7-dihydroxy-6-bromo-s-triazolo[2,3-a]pyrimidines have been synthesized using piperidine. These compounds have potential applications in cancer treatment due to their unique chemical structures (Makisumi, 1961).
Antiviral Research
Compounds related to this compound have been evaluated for their antiviral properties. Studies have shown that various derivatives exhibit substantial activity against RNA viruses, indicating potential use in antiviral therapies (Bergstrom et al., 1984).
Synthesis of Potent Inhibitors
The compound is used in the synthesis of potent inhibitors for various enzymes. For example, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, is a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors. Such inhibitors have significant implications in treating various diseases, including cancer (Zhang et al., 2009).
Antiretroviral Activity
Derivatives of this compound have been shown to inhibit retrovirus replication, suggesting potential applications in treating HIV and other retroviral diseases. The 5-substituted 2,4-diaminopyrimidine derivatives, including bromo-substituted analogs, display pronounced antiretroviral activity, indicating their potential as therapeutic agents (Hocková et al., 2003).
Analgesic Activity
Studies have also explored the use of novel pyrimidine derivatives, including those related to this compound, for their analgesic properties. This research opens up potential applications in pain management (Chaudhary et al., 2012).
Inhibitors for Neuropathic Pain
Novel sigma-1 receptor antagonists based on the pyrimidine scaffold, related to this compound, have been synthesized and shown to be effective in treating neuropathic pain. These findings indicate a new direction for developing drugs to treat such conditions (Lan et al., 2014).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . This suggests that appropriate safety measures should be taken when handling this compound .
Future Directions
Properties
IUPAC Name |
5-bromo-2-piperidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINUEXVPWBMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=N2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-11-3 | |
| Record name | Pyrimidine, 5-bromo-2-(3-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


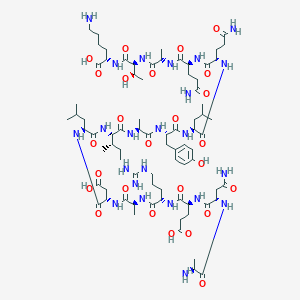
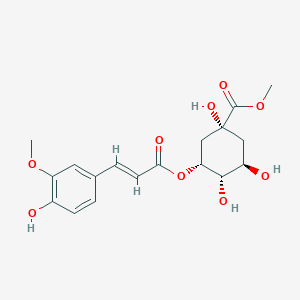
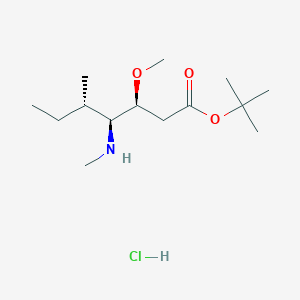
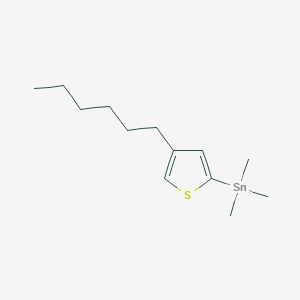
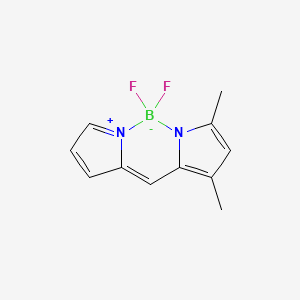
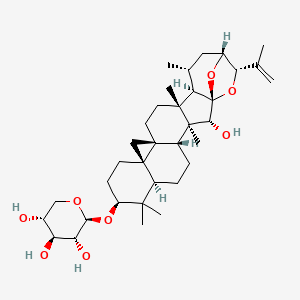
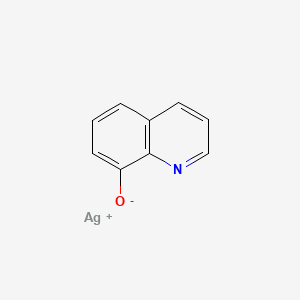
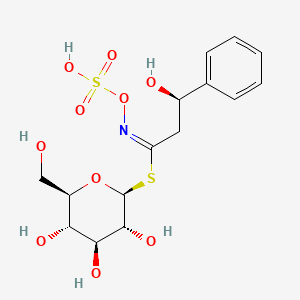
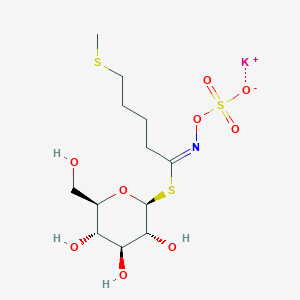
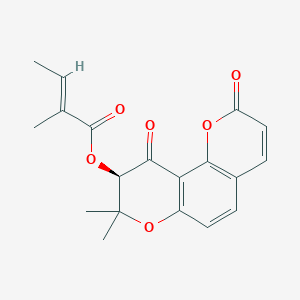
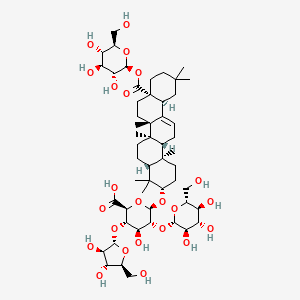
![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)
